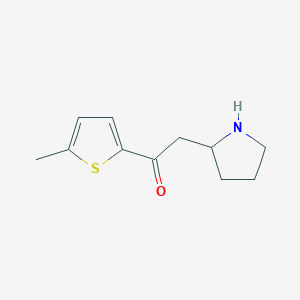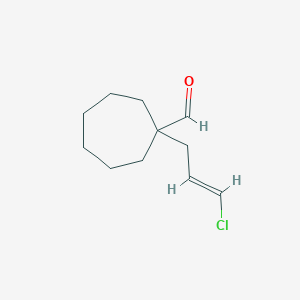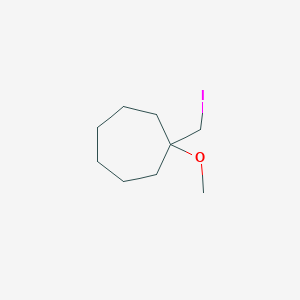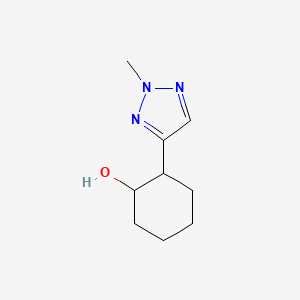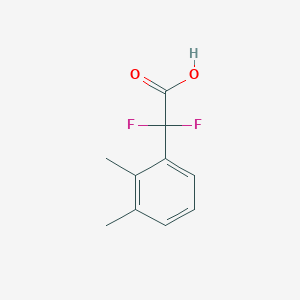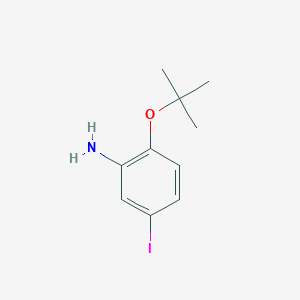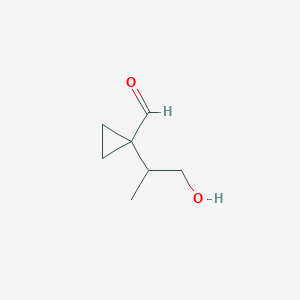
1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₂O₂. It features a cyclopropane ring substituted with a hydroxypropan-2-yl group and a carbaldehyde group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method includes the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation and reduction steps can introduce the hydroxy and aldehyde functionalities.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with carboxylic acids or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Carboxylic acids, acyl chlorides
Major Products:
Oxidation: 1-(1-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid
Reduction: 1-(1-Hydroxypropan-2-yl)cyclopropane-1-methanol
Substitution: Various esters and derivatives depending on the substituent
Wissenschaftliche Forschungsanwendungen
1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the cyclopropane ring and the presence of functional groups. The aldehyde group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane-1-carbaldehyde: Lacks the hydroxypropan-2-yl group, making it less reactive in certain transformations.
1-(1-Hydroxyethyl)cyclopropane-1-carbaldehyde: Similar structure but with a different substituent on the cyclopropane ring.
Uniqueness: 1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of the strained cyclopropane ring and the presence of both hydroxy and aldehyde functional groups. This combination imparts distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-(1-hydroxypropan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-6(4-8)7(5-9)2-3-7/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
WRBOCCHCIMSDQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C1(CC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


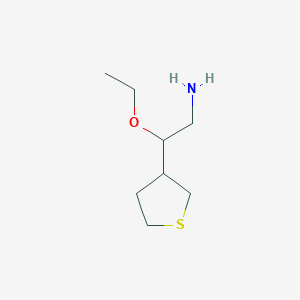
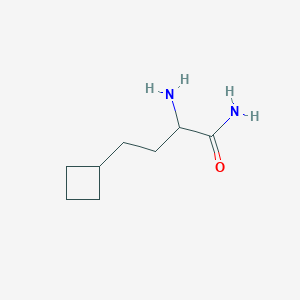


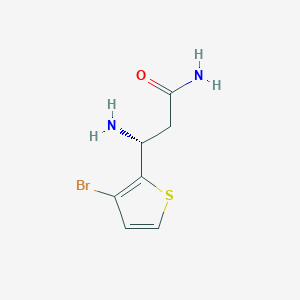
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)
